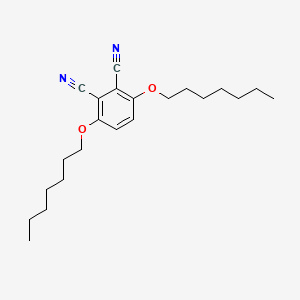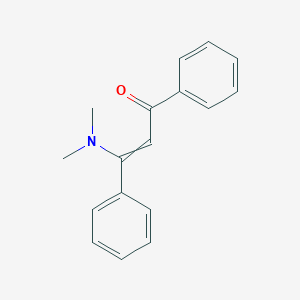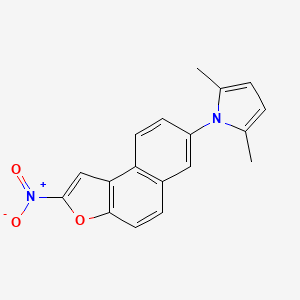![molecular formula C10H11NO3 B14293879 1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione CAS No. 129748-28-3](/img/structure/B14293879.png)
1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione is a heterocyclic compound that contains a fused furan and pyridine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione can be achieved through several methods. One common approach involves the annulation of the pyrrole moiety, annulation of the pyridine ring, and tandem closure of two rings . Specific reaction conditions and reagents may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Wissenschaftliche Forschungsanwendungen
1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to selectively inhibit the post-acid activity of mammalian 20S proteasomes . This inhibition can affect various cellular processes, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione can be compared with other similar compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives. These compounds share a similar fused ring structure but may differ in their specific functional groups and biological activities . The unique structural features of this compound, such as its trimethyl substitution, contribute to its distinct properties and applications .
List of Similar Compounds
Eigenschaften
CAS-Nummer |
129748-28-3 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C10H11NO3/c1-10(2)6-4-5-11(3)8(12)7(6)9(13)14-10/h4-5H,1-3H3 |
InChI-Schlüssel |
ANFMKCSQXDEJMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=O)N(C=C2)C)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


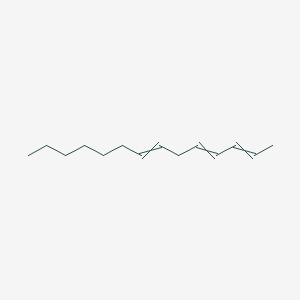
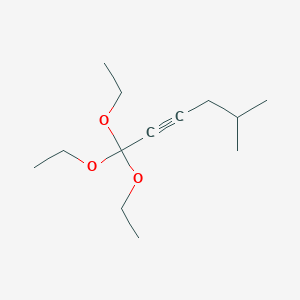




![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
